molecular formula C24H30N2O3 B5001483 2-[4-(1-benzofuran-2-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol

2-[4-(1-benzofuran-2-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol

Cat. No.: B5001483
M. Wt: 394.5 g/mol
InChI Key: QVJPVVACHWWQGB-UHFFFAOYSA-N
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Description

The compound “2-[4-(1-benzofuran-2-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol” is a complex organic molecule that contains several functional groups and structural features. It includes a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran and its derivatives have been found to have a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of considerable interest in recent years . Novel methods for constructing benzofuran rings have been discovered, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with several functional groups. The benzofuran moiety is a key structural feature, and its unique structural features contribute to the wide array of biological activities associated with benzofuran and its derivatives .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and can lead to a wide range of products . For example, benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely, depending on the specific derivative and its structural features . These properties can influence the biological activity and pharmacological applications of the derivatives .

Mechanism of Action

The mechanism of action of benzofuran derivatives is diverse, depending on the specific derivative and its biological target . For example, some benzofuran derivatives have been found to have antimicrobial activity, acting on different clinically approved targets .

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can also vary widely, depending on the specific derivative and its intended use . As with any chemical compound, appropriate safety precautions should be taken when handling benzofuran derivatives .

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . Future research will likely continue to explore the therapeutic potential of these compounds, as well as develop new methods for their synthesis .

Properties

IUPAC Name

2-[4-(1-benzofuran-2-ylmethyl)-1-[(4-ethoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-2-28-22-9-7-19(8-10-22)16-26-13-12-25(17-21(26)11-14-27)18-23-15-20-5-3-4-6-24(20)29-23/h3-10,15,21,27H,2,11-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJPVVACHWWQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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